molecular formula C22H27N3O7S B2702224 N1-(4-methoxybenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-73-4

N1-(4-methoxybenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2702224
CAS RN: 872880-73-4
M. Wt: 477.53
InChI Key: LZKSHAOLGUMMDT-UHFFFAOYSA-N
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Description

N1-(4-methoxybenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O7S and its molecular weight is 477.53. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methoxybenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methoxybenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The study by Pişkin, Canpolat, and Öztürk (2020) explored new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Mohamed (2007) synthesized and evaluated the antimicrobial activity of new pyridazinyl sulfonamide derivatives. These compounds showed significant antibacterial activities against various bacterial strains such as E. coli and Staphylococcus aureus, indicating potential applications in developing new antimicrobial agents (Mohamed, 2007).

Oxidation Reactions and Synthetic Applications

The photo-oxidation of methoxybenzyl methyl sulfide and related compounds was investigated, highlighting the formation of benzaldehyde as the oxidation product. This study, conducted by Bettoni et al. (2015), provides insights into the mechanisms of electron transfer processes, potentially useful for synthetic applications involving similar compounds (Bettoni, Del Giacco, Stradiotto, & Elisei, 2015).

Organic Synthesis and Chemical Transformations

Kurosawa, Kan, and Fukuyama (2003) demonstrated the preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides, showcasing methodologies relevant to organic synthesis and chemical transformations involving sulfonamide groups (Kurosawa, Kan, & Fukuyama, 2003).

Electrochemical and Spectroelectrochemical Properties

Kantekin, Sarkı, Koca, Bekircan, Aktaş, Kobak, and Sağlam (2015) synthesized and characterized novel metallophthalocyanines with peripherally octa-substituted structures, including sulfonamide derivatives. Their study focuses on the electrochemical and spectroelectrochemical properties, relevant for applications in materials science and catalysis (Kantekin et al., 2015).

properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O7S/c1-30-17-6-4-16(5-7-17)14-23-21(26)22(27)24-15-20-25(12-3-13-32-20)33(28,29)19-10-8-18(31-2)9-11-19/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKSHAOLGUMMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-methoxybenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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